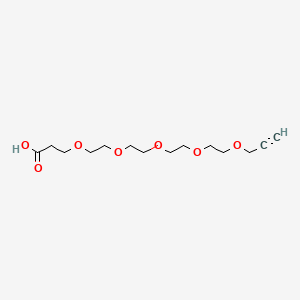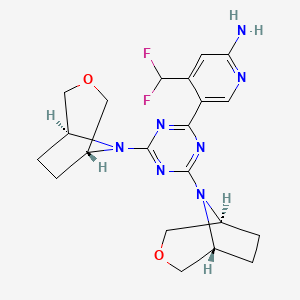
propargyl-PEG5-Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl-PEG5-Acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The propargyl group can then be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-Acid is C14H24O7 . It has a molecular weight of 304.3 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG5-Acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG5-Acid is a liquid . It has a molecular weight of 304.34 and a molecular formula of C14H24O7 . It is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Building Blocks
Propargyl-PEG5-Acid is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Enantioselective Synthesis
The propargyl group plays a crucial role in the enantioselective synthesis of propargylic diesters . The introduction of a Lewis acid cocatalyst such as Yb(OTf) 3 was crucial in transforming the mixture of achiral starting-type materials into products .
Bioconjugation
Propargyl-PEG5-Acid is a heterobifunctional, PEGylated crosslinker featuring a carboxylic acid at one end and propargyl group at the other for reaction with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .
Antibody-Drug Conjugates (ADCs)
One of the applications of Propargyl-PEG5-Acid includes its synthetic incorporation into antibody-drug conjugates . This is a crosslinker with an alkyne group on one end and a carboxyl group on the other end .
Proteolysis-Targeting Chimeras (PROTACs)
Propargyl-PEG5-Acid can be used for the synthesis of proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation . This is a crosslinker with an alkyne group on one end and a carboxyl group on the other end .
Synthesis of Small Molecules
Propargyl-PEG5-Acid can be used as a building block for the synthesis of small molecules . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules .
ADC Inhibitors of Galectin-3
Propargyl-PEG5-Acid can be used to synthesize ADC inhibitors of Galectin-3 . It is a non-cleavable 5 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
PEG-based PROTAC Linker
Propargyl-PEG5-Acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It can be used for the synthesis of proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation .
Wirkmechanismus
Target of Action
Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of Propargyl-PEG5-Acid are azide-bearing compounds or biomolecules . The compound can also be used to synthesize ADC inhibitors of Galectin-3 .
Mode of Action
The terminal carboxylic acid of Propargyl-PEG5-Acid can react with primary and secondary amine groups in the presence of amide coupling reagents (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the copper-catalyzed azide-alkyne Click Chemistry , a type of cycloaddition reaction that is widely used in bioconjugation, material science, and drug discovery.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules .
Action Environment
The action of Propargyl-PEG5-Acid is influenced by the presence of copper, which catalyzes the azide-alkyne Click Chemistry . Additionally, the presence of primary and secondary amine groups is necessary for the reaction of the terminal carboxylic acid . The compound’s solubility in aqueous media suggests that it may be more effective in such environments.
Zukünftige Richtungen
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIACWQVTBMVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propargyl-PEG5-Acid | |
CAS RN |
1245823-51-1 |
Source


|
| Record name | 4,7,10,13,16-pentaoxanonadec-18-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











